molecular formula C17H23NO4 B1524350 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid CAS No. 885275-18-3

1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid

Cat. No. B1524350
M. Wt: 305.4 g/mol
InChI Key: ORQZQOCBEQAYBJ-UHFFFAOYSA-N
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Description

The compound “1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid” is a type of organic compound. The tert-butoxycarbonyl (Boc) group is a commonly used protective group for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .

Scientific Research Applications

Application 1: tert-Butylation of Carboxylic Acids and Alcohols

  • Summary of Application : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . It is frequently used as a protecting group for the carboxylic acid functionality of amino acids .
  • Methods of Application : Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
  • Results or Outcomes : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Application 2: Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Summary of Application : A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine (5) in four steps and 68% overall yield starting from oxazoline derivative 1 is reported .
  • Methods of Application : This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
  • Results or Outcomes : The synthesis resulted in a 68% overall yield .

Application 3: Rapid Deprotection of Boc Amino Acids and Peptides

  • Summary of Application : The Boc group is used for the protection of amino acids and peptides. The deprotection of the Boc group is a crucial step in peptide synthesis .
  • Methods of Application : The deprotection of the Boc group can be achieved at high temperatures using a thermally stable Ionic Liquid . This method demonstrated a catalytic effect and extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Application 4: Synthesis of Marine Natural Product Pentabromopseudilin

  • Summary of Application : The Boc group is used in the synthesis of marine natural product pentabromopseudilin .
  • Methods of Application : The specific methods of application are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes are not provided in the search results .

Application 5: Mild Deprotection of the N-Boc Group

  • Summary of Application : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
  • Methods of Application : The deprotection of the N-Boc group can be achieved by using oxalyl chloride in methanol .
  • Results or Outcomes : The specific results or outcomes are not provided in the search results .

Application 6: Synthesis of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde)

  • Summary of Application : The Boc group is used in the synthesis of 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene-based novel macrocycles .
  • Methods of Application : The specific methods of application are not provided in the search results .
  • Results or Outcomes : The specific results or outcomes are not provided in the search results .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) can be prepared . The resulting protected AAILs can be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(15(19)20)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQZQOCBEQAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679993
Record name 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid

CAS RN

885275-18-3
Record name 1-(1,1-Dimethylethyl) 2-phenyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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